2-Chloro-4-fluorobenzenesulfonyl chloride physical properties
2-Chloro-4-fluorobenzenesulfonyl chloride physical properties
An In-depth Technical Guide to 2-Chloro-4-fluorobenzenesulfonyl Chloride for Advanced Research Applications
Abstract: This technical guide provides a comprehensive overview of 2-Chloro-4-fluorobenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry. The document details its physicochemical properties, reactivity, handling protocols, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development. By synthesizing data from authoritative sources with practical field insights, this guide serves as an essential resource for the safe and effective use of this versatile reagent.
Introduction and Strategic Importance
2-Chloro-4-fluorobenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride, a class of compounds renowned for its utility in the synthesis of sulfonamides and sulfonate esters. The presence of both chloro and fluoro substituents on the benzene ring offers unique electronic properties and provides additional synthetic handles for further molecular elaboration. Its primary role is as an electrophilic building block, reacting readily with a wide array of nucleophiles. For drug development professionals, this reagent is of particular interest as the sulfonamide moiety it helps to create is a well-established pharmacophore found in numerous therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. Understanding its physical properties is paramount to its effective use in experimental design, reaction optimization, and process scale-up.
Chemical Identity and Molecular Structure
The precise identification and structural understanding of a reagent are foundational to its application in research.
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IUPAC Name: 2-chloro-4-fluorobenzene-1-sulfonyl chloride
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Synonyms: 2-Chloro-4-fluorobenzenesulphonyl chloride, 2-Chloro-4-Fluorobenzene-1-Sulfonyl Chloride[1][2]
Caption: Molecular Structure of 2-Chloro-4-fluorobenzenesulfonyl chloride.
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and reaction conditions. The data below has been consolidated from various chemical suppliers and databases to provide a reliable reference.
| Property | Value | Source(s) |
| Molecular Weight | 229.06 g/mol | [1][3][4][5][6] |
| Appearance | Clear yellow liquid after melting; may be a low melting solid at room temperature. | [1][5] |
| Melting Point | 27-31 °C (lit.) | [1][3][4] |
| Boiling Point | 243-244 °C (lit.) at 760 mmHg108-110 °C at 0.1 mmHg | [3][5][4] |
| Density | 1.569 g/mL at 25 °C (lit.) | [3][5] |
| Refractive Index (n20/D) | 1.5550 (lit.) | [3][5] |
| Flash Point | >110 °C (>230 °F) - closed cup | [3] |
| Solubility | Reacts violently with water. Soluble in many organic solvents like dichloromethane and ethyl acetate. | [7][8] |
Reactivity, Stability, and Handling
Causality of Reactivity: The sulfonyl chloride (-SO₂Cl) functional group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the sulfur. This makes the sulfur atom highly susceptible to nucleophilic attack.
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Reaction with Nucleophiles: It readily reacts with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to hydrolyze into the corresponding sulfonic acid (2-chloro-4-fluorobenzenesulfonic acid) and hydrochloric acid.[7] This latter reaction is vigorous and liberates toxic gas, making moisture sensitivity a critical handling parameter.[7]
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Stability and Storage: The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[9] For long-term stability, it should be kept in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases, alcohols, and water.[9][10]
Experimental Protocol: Safe Handling and Storage
This protocol is a self-validating system designed to prevent accidental exposure and reagent degradation.
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Preparation: Work must be conducted within a certified chemical fume hood. Ensure an emergency eyewash station and safety shower are directly accessible.[11]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[3][7]
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Inert Atmosphere Dispensing: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation. Use dry, inert gas (e.g., nitrogen or argon) to blanket the reagent during dispensing. Utilize oven-dried glassware and syringes for transfers.
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Quenching and Disposal: Any residual reagent or contaminated materials should be quenched slowly by adding to a stirred solution of a suitable nucleophile (e.g., a dilute solution of sodium bicarbonate or an alcohol like isopropanol) in an appropriate solvent, always in a fume hood. Dispose of the resulting waste in accordance with local, state, and federal regulations.[7]
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Storage: After dispensing, flush the container headspace with inert gas, seal tightly, and wrap the cap with paraffin film. Store in a designated corrosives cabinet.[9]
Caption: Workflow for the safe handling of 2-Chloro-4-fluorobenzenesulfonyl chloride.
Application in Organic Synthesis: Sulfonamide Formation
A primary application of this reagent is the synthesis of N-substituted sulfonamides, a straightforward but powerful transformation in medicinal chemistry.
Experimental Protocol: General Synthesis of a Sulfonamide
This protocol describes a typical reaction with a primary or secondary amine. The causality for using a base is to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
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Reactant Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 equivalents) in a dry aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2-Chloro-4-fluorobenzenesulfonyl chloride (1.0-1.1 equivalents) in the same dry solvent dropwise via a syringe. The slow addition helps to control the exotherm of the reaction.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
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Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, followed by water, and finally brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: The resulting crude sulfonamide can be purified by standard techniques such as flash column chromatography or recrystallization to yield the final product.
Caption: General experimental workflow for sulfonamide synthesis.
Conclusion
2-Chloro-4-fluorobenzenesulfonyl chloride is a valuable and versatile reagent for chemical synthesis. Its well-defined physical properties and predictable reactivity make it a reliable tool in the construction of complex molecules, particularly within the pharmaceutical industry. Adherence to strict safety and handling protocols is essential due to its corrosive and moisture-sensitive nature. This guide provides the foundational knowledge required for researchers to incorporate this powerful building block into their synthetic strategies confidently and safely.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-Chloro-4-fluorobenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 3. 2-Chloro-4-fluorobenzenesulfonyl chloride 95 85958-57-2 [sigmaaldrich.com]
- 4. 85958-57-2 Cas No. | 2-Chloro-4-fluorobenzenesulfonyl chloride | Matrix Scientific [matrixscientific.com]
- 5. 2-CHLORO-4-FLUOROBENZENESULFONYL CHLORIDE | 85958-57-2 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. merckmillipore.com [merckmillipore.com]
- 11. fishersci.com [fishersci.com]
